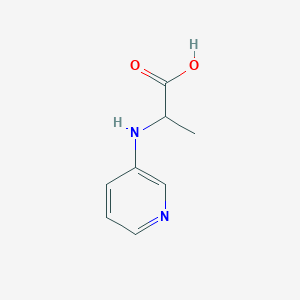

2-(Pyridin-3-ylamino)propanoic acid

Description

Chemical Significance of Pyridine-Amino Acid Hybrid Structures

The fusion of a pyridine (B92270) ring, a fundamental heterocyclic aromatic compound, with an amino acid backbone creates a molecule with a unique combination of properties. wikipedia.orgnih.gov The pyridine moiety, with its nitrogen atom, introduces basicity, polarity, and the ability to participate in hydrogen bonding and metal coordination. wikipedia.orgnih.govnih.gov This is a crucial feature in the design of molecules intended to interact with biological systems, where interactions with electron-deficient sites are common. nih.gov The amino acid portion provides a chiral center, a carboxylic acid group, and an amino group, which are all key functional groups in biological processes and for further chemical modifications.

The resulting hybrid structures are of great interest in medicinal chemistry and materials science. evitachem.com In medicinal chemistry, these compounds can act as scaffolds for the development of new therapeutic agents. The pyridine ring can mimic the interactions of natural purine (B94841) and pyrimidine (B1678525) bases, while the amino acid component can influence solubility, transport, and binding to biological targets. mdpi.com In materials science, the self-assembly properties of amino acids combined with the electronic and coordination capabilities of the pyridine ring can be exploited to create novel materials with specific structural and functional properties. acs.org

Classification and Structural Features of 2-(Pyridin-3-ylamino)propanoic Acid

This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. evitachem.com Structurally, it is a derivative of alanine (B10760859), where one of the hydrogens of the amino group is substituted with a pyridin-3-yl group. The molecule possesses a chiral center at the alpha-carbon of the propanoic acid chain.

The key structural features include:

A Pyridine Ring: The nitrogen atom in the pyridine ring is at the 3-position. This position influences the electronic properties and steric hindrance around the nitrogen atom, which in turn affects its ability to act as a hydrogen bond acceptor or a ligand for metal ions.

A Propanoic Acid Moiety: This provides a carboxylic acid group, which is typically acidic and can exist in its carboxylate form depending on the pH.

A Secondary Amine Linkage: The nitrogen atom connecting the pyridine ring and the propanoic acid is a secondary amine.

A Chiral Center: The alpha-carbon of the propanoic acid is a stereocenter, meaning the compound can exist as two enantiomers (R and S forms).

Historical Context of Related Pyridine-Substituted Amino Acids in Organic Chemistry

The synthesis of pyridine itself dates back to the 19th century, with the first major synthesis of pyridine derivatives being described by Arthur Rudolf Hantzsch in 1881. wikipedia.orgnih.gov The exploration of pyridine-substituted amino acids is a more recent development, driven largely by the quest for new pharmaceuticals and biologically active molecules.

Early research into the reactions of amino acids with aldehydes, including those derived from pyridine, provided insights into the formation of substituted pyridines. acs.orgacs.org For instance, the reaction of alkanals with amino acids can lead to the formation of various alkyl-substituted pyridines. acs.orgacs.org

The development of synthetic methodologies to create pyridine-amino acid hybrids has been a significant area of focus in organic chemistry. These methods often involve the coupling of a pre-formed pyridine derivative with an amino acid or its precursor. For example, the Chichibabin reaction, which yields aminated pyridine derivatives, provides a route to precursors for such syntheses. wikipedia.org More contemporary methods utilize transition metal catalysis to facilitate the formation of the carbon-nitrogen bond between the pyridine ring and the amino acid scaffold. organic-chemistry.org The study of these compounds has expanded our understanding of molecular recognition, catalysis, and the design of functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-3-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-3-2-4-9-5-7/h2-6,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKYBFQVZPCGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997856 | |

| Record name | N-Pyridin-3-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76478-28-9 | |

| Record name | 3-Pyridylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076478289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Pyridin-3-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 Pyridin 3 Ylamino Propanoic Acid

Direct N-Arylation Strategies for Amine-Propanoic Acid Scaffolds

Direct N-arylation methods provide the most straightforward routes to 2-(pyridin-3-ylamino)propanoic acid by forming the crucial carbon-nitrogen bond between the pyridine (B92270) ring and the alanine (B10760859) backbone. These strategies primarily involve either the reaction of an amine with a carbonyl compound followed by reduction or the transition-metal-catalyzed coupling of an amine with an aryl halide.

A prominent strategy for synthesizing this compound is the reductive amination of a pyruvate (B1213749) derivative with 3-aminopyridine (B143674). This "one-pot" method involves the initial condensation of the amine and the carbonyl group to form an intermediate imine, which is then reduced in situ to the desired secondary amine. acs.orgmasterorganicchemistry.com The reaction is typically carried out under neutral or weakly acidic conditions, which are necessary to catalyze imine formation without deactivating the amine nucleophile. acs.org

The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are required that selectively reduce the imine intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed for this purpose due to their enhanced stability at slightly acidic pH and their selectivity for iminium ions over ketones or aldehydes. masterorganicchemistry.com While effective, the use of NaBH₃CN can lead to the formation of toxic cyanide byproducts. acs.org NaBH(OAc)₃ is often preferred as a milder and less toxic alternative. masterorganicchemistry.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for imines over carbonyls | Highly toxic, generates cyanide waste |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid (AcOH) | Mild, selective, less toxic than NaBH₃CN | Moisture sensitive |

The direct reductive amination of 3-amino-4-halopyridines can be challenging due to the basicity of the pyridine nitrogen, which can interfere with imine formation. nih.gov However, protocols using trifluoroacetic acid (TFA) to mediate both carbamate (B1207046) deprotection (if applicable) and reductive amination have been successfully developed for these challenging substrates. nih.gov

Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile method for forming C-N bonds. The two most prominent named reactions for this purpose are the Buchwald-Hartwig amination and the Ullmann condensation. These methods would typically involve the coupling of an alanine ester with a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine).

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its high efficiency and functional group tolerance. youtube.comcapes.gov.br The reaction typically employs a palladium precatalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and often involves bulky, electron-rich phosphines that facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com

The Ullmann condensation is a copper-catalyzed reaction that historically required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of milder conditions using soluble copper catalysts and various ligands, making it a viable alternative to palladium-catalyzed methods. The Goldberg variation of the Ullmann reaction is specifically applied to C-N bond formation. wikipedia.org

A representative procedure for a Buchwald-Hartwig reaction involves heating the aryl halide, the amine, a palladium source (like Pd₂(dba)₃), a phosphine ligand (like BINAP), and a base (like NaOtBu) in an inert solvent such as toluene. chemspider.com

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 3-Bromopyridine | Electrophilic pyridine source |

| Amine | Alanine methyl ester | Nucleophilic amine source |

| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | Palladium(0) source |

| Ligand | (±)-BINAP | Stabilizes Pd, promotes catalytic cycle |

| Base | Sodium tert-butoxide (NaOtBu) | Deprotonates the amine |

| Solvent | Toluene | Anhydrous, inert reaction medium |

Stereocontrol and Asymmetric Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is crucial for its potential applications in pharmaceuticals, as biological activity is often specific to a single enantiomer. Asymmetric synthesis strategies focus on controlling the stereochemistry at the α-carbon of the propanoic acid moiety. nih.gov

One common approach is the use of chiral auxiliaries. In this method, a chiral molecule is temporarily attached to the substrate to direct a subsequent reaction diastereoselectively. For instance, the conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester, such as tert-butyl 3-(3-pyridyl)prop-2-enoate, can proceed with high diastereoselectivity. rsc.orgrsc.org Subsequent removal of the chiral auxiliary yields the enantiomerically enriched β-amino acid derivative. rsc.org However, chelation of the pyridyl nitrogen to the lithium amide complex can sometimes disrupt the transition state and lower the diastereoselectivity, a problem that is more pronounced with 2-pyridyl substituents. rsc.org

Table 3: Asymmetric Synthesis of a β-(3-Pyridyl)-β-amino Acid Derivative via Conjugate Addition rsc.org

| Step | Reactants | Reagents and Conditions | Product | Yield | Diastereomeric Excess (de) |

|---|---|---|---|---|---|

| 1 | Pyridine-3-carbaldehyde, (tert-butyloxycarbonylmethylene)triphenylphosphorane | Wittig Reaction | (E)-tert-butyl 3-(3-pyridyl)prop-2-enoate | 75% | N/A |

Another powerful technique involves the use of chiral metal complexes. For example, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine can serve as templates for asymmetric alkylation or other modifications, leading to a wide variety of tailor-made amino acids with high enantiomeric excess. nih.gov After the desired modification, the chiral ligand and metal are removed, yielding the free, enantiopure amino acid. nih.gov

Chemo-enzymatic methods also offer a promising route. Enzymes such as alanine dehydrogenase can catalyze the reductive amination of pyruvate derivatives. nih.gov While studies have focused on α-keto acids with alkyl side chains, the substrate scope of these enzymes suggests potential for accepting precursors to N-aryl amino acids.

Green Chemistry Considerations in Synthesis Development

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key considerations include the choice of solvent, catalyst, and reaction type. Traditional organic solvents are often volatile, flammable, and toxic. The use of water as a reaction medium is a major goal of green chemistry. rsc.org Copper(II)-catalyzed N-arylation of NH-heterocycles with arylboronic acids has been successfully demonstrated in water at room temperature, offering a significantly greener alternative to methods requiring anhydrous, high-boiling organic solvents. rsc.org

Catalysis is a fundamental pillar of green chemistry, as it allows for reactions to proceed with higher atom economy and under milder conditions, reducing energy consumption. Transition-metal-catalyzed reactions like the Buchwald-Hartwig amination are inherently greener than stoichiometric methods, but efforts are ongoing to replace precious metal catalysts (like palladium) with more abundant and less toxic metals (like copper or iron). rsc.orgnih.gov Furthermore, developing heterogeneous catalysts that can be easily separated from the reaction mixture and recycled improves the sustainability of the process. rsc.org

Table 4: Green Chemistry Principles Applied to N-Arylation Synthesis

| Principle | Green Approach | Example/Benefit |

|---|---|---|

| Waste Prevention | Use of catalytic vs. stoichiometric reagents | Reduces inorganic salt waste from coupling reagents or bases. |

| Atom Economy | Addition reactions (e.g., reductive amination) | Incorporates most atoms from reactants into the final product. |

| Less Hazardous Synthesis | Use of non-toxic reagents and solvents | Replacing NaBH₃CN with NaBH(OAc)₃; using water or benign solvents. masterorganicchemistry.comrsc.org |

| Design for Energy Efficiency | Reactions at ambient temperature and pressure | Avoids energy costs of heating/refluxing; photoredox catalysis can offer mild conditions. acs.org |

| Use of Renewable Feedstocks | N/A for this specific synthesis | (Principle is generally applicable to chemical synthesis) |

| Catalysis | Use of reusable, non-precious metal catalysts | Cu(II) catalysts instead of Pd; heterogeneous catalysts for easy recovery. rsc.org |

Derivatization Strategies of this compound

The carboxylic acid moiety of this compound is a key functional handle for further modification, allowing for its incorporation into larger molecules such as peptides or for the synthesis of other derivatives.

Esterification of N-protected amino acids is a common transformation. A widely used method involves the use of a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). acs.orgacs.orglookchem.com This procedure is generally mild and efficient for converting the carboxylic acid to its corresponding methyl, ethyl, or benzyl (B1604629) ester. An alternative mild procedure involves reacting N-hydroxysuccinimide esters of the N-protected amino acid with an alcohol in the presence of DMAP. core.ac.uk

Amidation to form a peptide bond or a simple amide is one of the most fundamental reactions in medicinal chemistry. Similar to esterification, this transformation is typically achieved using a plethora of coupling reagents that activate the carboxylic acid. electronicsandbooks.com When coupling with weakly nucleophilic amines, such as another aminopyridine, standard conditions can be low-yielding. electronicsandbooks.com A successful strategy involves first coupling the carboxylic acid with a 2-aminopyridine-N-oxide, which proceeds in high yield, followed by a simple reduction (e.g., catalytic hydrogenation) to remove the N-oxide and furnish the final N-(pyridin-2-yl)amide. electronicsandbooks.com This approach could be adapted for forming amides from this compound.

Table 5: Common Reagents for Esterification and Amidation of N-Aryl Amino Acids

| Transformation | Reagent Class | Specific Example(s) | Typical Conditions |

|---|---|---|---|

| Esterification | Carbodiimide + Catalyst | EDCI, DMAP | CH₂Cl₂, Alcohol, Room Temperature acs.orgacs.org |

| Active Ester Method | N-Hydroxysuccinimide ester, DMAP | CH₂Cl₂, Alcohol, Room Temperature core.ac.uk | |

| Amidation | Carbodiimide | EDCI, HOBt | DMF or CH₂Cl₂, Amine, Room Temperature |

| Phosphonium Salt | BOP, PyBOP | DMF, Base (e.g., DIPEA), Amine, Room Temperature electronicsandbooks.com |

These derivatization reactions expand the synthetic utility of this compound, enabling its use as a versatile scaffold in the construction of more complex molecular architectures.

Functionalization of the Pyridine Nucleus

The functionalization of the pyridine ring in this compound presents a unique set of challenges and opportunities. The pyridine ring is inherently electron-deficient, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. acs.orgbohrium.comnih.govnih.gov EAS reactions on pyridine, when they do occur, typically proceed at the 3- and 5-positions due to the greater stability of the reaction intermediates. acs.orgbohrium.com The 3-amino group in our target molecule is an activating group; however, its directing influence must be considered in concert with the deactivating effect of the ring nitrogen.

Traditional Synthetic Methodologies

Direct electrophilic substitution on the pyridine ring of compounds analogous to this compound often requires harsh conditions, which may not be compatible with the propanoic acid side chain. To overcome this, strategies involving the protection of the amino group or the use of alternative activation methods are often employed.

Halogenation:

The introduction of halogen atoms onto the pyridine ring is a valuable transformation as it provides a handle for further cross-coupling reactions.

Directed ortho-Lithiation: A common strategy for the functionalization of 3-aminopyridine derivatives involves the use of a directing group on the amino nitrogen. For instance, protection of the amino group as an N-Boc carbamate allows for directed lithiation at the 4-position, followed by quenching with an electrophilic halogen source (e.g., hexachloroethane (B51795) for chlorination or 1,2-dibromoethane (B42909) for bromination). chemrxiv.org This approach offers high regioselectivity.

Direct Bromination: Direct bromination of 3-aminopyridine can lead to a mixture of products, including 2-bromo- and 2,6-dibromo-3-aminopyridine. The specific conditions and brominating agent used would likely influence the product distribution. The presence of the propanoic acid side chain could sterically hinder substitution at the 2- and 6-positions.

Zincke Reaction for 3-Selective Halogenation: A notable method for achieving 3-selective halogenation of pyridines involves the Zincke reaction. nih.govnih.govnih.gov This process entails the ring-opening of the pyridine with a primary amine to form a Zincke imine, which then undergoes regioselective halogenation. Subsequent ring-closing reforms the pyridine ring, now halogenated at the 3-position. nih.govnih.govnih.gov This method is advantageous as it circumvents the inherent electronic preference for substitution at other positions.

Nitration:

The introduction of a nitro group onto the pyridine ring is another important functionalization.

Protected Nitration: Direct nitration of 3-aminopyridine is often problematic, leading to decomposition or the formation of undesired byproducts. nih.gov Therefore, protection of the amino group is crucial. For example, nitration can be achieved on N-acyl or N-sulfonyl derivatives of 3-aminopyridine. The specific conditions, typically involving strong acids like sulfuric acid and nitric acid, would need to be carefully chosen to avoid degradation of the propanoic acid moiety.

The following table summarizes key findings from the literature on the functionalization of 3-aminopyridine derivatives, which can be considered as foundational knowledge for the modification of this compound.

| Functionalization | Reagents and Conditions | Position(s) | Notes |

| Directed Chloro/Bromination | 1. Boc-protection of amino group 2. n-BuLi 3. C2Cl6 or C2H4Br2 | 4 | High regioselectivity due to the directing effect of the Boc group. chemrxiv.org |

| Direct Bromination | Brominating agent (e.g., Br2) | 2- and 2,6- | Can lead to a mixture of products. |

| 3-Selective Halogenation | Zincke reaction (ring-opening/closing) | 3 | Overcomes the natural electronic preference of the pyridine ring. nih.govnih.govnih.gov |

| Nitration | HNO3/H2SO4 on protected amine | Various | Protection of the amino group is essential to prevent side reactions. nih.gov |

Chemo-Enzymatic Approaches

Chemo-enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for the functionalization of the pyridine nucleus. Flavin-dependent halogenases (FDHs) are particularly promising enzymes for this purpose.

Enzymatic Halogenation:

FDHs catalyze the site-selective halogenation of electron-rich aromatic compounds. These enzymes utilize a flavin cofactor, molecular oxygen, and a halide salt to generate a reactive halogenating species. The regioselectivity is controlled by the enzyme's active site, which binds the substrate in a specific orientation for halogenation to occur at a particular position.

Substrate Scope: Studies have shown that FDHs can accept a broad range of substrates, including substituted anilines and various heterocyclic compounds. While direct evidence for the halogenation of this compound is not available, the known substrate promiscuity of some FDHs suggests that it could be a viable substrate. The enzyme would need to accommodate the amino acid side chain within its active site.

Reaction Conditions: Enzymatic halogenations are typically carried out under mild conditions (e.g., neutral pH, room temperature) in aqueous buffer systems. These conditions are highly compatible with the functionalities present in this compound, namely the carboxylic acid and the secondary amine, which would remain intact.

The development of a chemo-enzymatic approach for the functionalization of the pyridine nucleus in this compound would involve screening a library of FDHs to identify an enzyme with the desired activity and regioselectivity. This approach holds significant potential for the synthesis of novel, selectively functionalized derivatives under environmentally benign conditions.

Advanced Spectroscopic and Structural Characterization of 2 Pyridin 3 Ylamino Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(Pyridin-3-ylamino)propanoic acid in solution. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete assignment of all proton and carbon signals can be achieved.

¹H, ¹³C, and Heteronuclear Multidimensional NMR (e.g., HSQC, HMBC)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the propanoic acid moiety. The pyridine ring protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and splitting patterns dictated by their positions relative to the nitrogen atom and the amino substituent. The protons of the propanoic acid chain, namely the methine (CH) and methyl (CH₃) groups, will resonate in the aliphatic region. The methine proton, being adjacent to the amino group and the carboxylic acid, is expected to appear at a downfield position compared to a simple alkane. The methyl protons will likely appear as a doublet due to coupling with the methine proton. The acidic proton of the carboxylic acid group will be observed as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. docbrown.infodocbrown.infodocbrown.infodocbrown.info The spectrum is anticipated to show eight distinct signals, corresponding to the five carbons of the pyridine ring and the three carbons of the propanoic acid chain. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 170-180 ppm). The chemical shifts of the pyridine carbons will be influenced by the nitrogen atom and the amino substituent. docbrown.infodocbrown.infodocbrown.infodocbrown.info The aliphatic carbons of the propanoic acid moiety will appear at higher field.

Heteronuclear Multidimensional NMR (HSQC, HMBC): To definitively assign the proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for the CH and CH₃ groups. An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This technique would be crucial for confirming the connectivity between the pyridine ring and the propanoic acid moiety through the nitrogen atom, as well as for assigning the quaternary carbons in the pyridine ring.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~175 |

| α-CH | ~4.0-4.5 (quartet) | ~50-55 |

| β-CH₃ | ~1.5-1.8 (doublet) | ~15-20 |

| Pyridine-C2 | ~8.0-8.2 (singlet or doublet) | ~140-145 |

| Pyridine-C4 | ~7.5-7.8 (doublet of doublets) | ~125-130 |

| Pyridine-C5 | ~7.2-7.5 (doublet of doublets) | ~120-125 |

| Pyridine-C6 | ~8.2-8.5 (doublet) | ~145-150 |

| Pyridine-C3 | - | ~130-135 |

| NH | Broad, variable | - |

| COOH | Broad, variable | - |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The predicted molecular weight of this compound is 180.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) at m/z 180. Subsequent fragmentation would likely involve the loss of the carboxylic acid group (COOH), leading to a significant peak at m/z 135. docbrown.infodocbrown.inforesearchgate.netnist.gov Another characteristic fragmentation pathway would be the cleavage of the Cα-Cβ bond of the propanoic acid chain, resulting in the loss of a methyl radical (•CH₃) to give a fragment at m/z 165, or the loss of the entire ethyl group. Further fragmentation of the pyridine ring and the amino linkage would produce a series of smaller ions, providing a unique fingerprint for the molecule. docbrown.infodocbrown.inforesearchgate.netnist.gov High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Predicted Fragmentation Pattern for this compound

| m/z | Proposed Fragment | Formula |

| 180 | [M]⁺ | [C₉H₁₂N₂O₂]⁺ |

| 165 | [M - CH₃]⁺ | [C₈H₉N₂O₂]⁺ |

| 135 | [M - COOH]⁺ | [C₈H₁₁N₂]⁺ |

| 107 | [Pyridin-3-ylamino-CH₂]⁺ | [C₆H₇N₂]⁺ |

| 93 | [Pyridin-3-amine]⁺ | [C₅H₅N₂]⁺ |

| 78 | [Pyridine]⁺ | [C₅H₄N]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, secondary amine, and pyridine functional groups. docbrown.infonist.gov A broad O-H stretching band from the carboxylic acid will be prominent in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine is expected to be a medium intensity band around 3300-3400 cm⁻¹. The C-N stretching vibration will likely be observed in the 1350-1250 cm⁻¹ region. The characteristic C=C and C=N stretching vibrations of the pyridine ring will be visible in the 1600-1450 cm⁻¹ region. docbrown.infonist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum. The C=O and C-N stretching vibrations would also be observable.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1725-1700 (strong) | Medium |

| Secondary Amine | N-H stretch | 3400-3300 (medium) | Medium |

| Pyridine Ring | C=C, C=N stretch | 1600-1450 (medium) | Strong |

| Alkyl Chain | C-H stretch | 2980-2850 (medium) | Strong |

| C-N stretch | 1350-1250 (medium) | Medium |

Electronic Absorption and Circular Dichroism Spectroscopy (for chiral derivatives)

Electronic Absorption (UV-Vis) Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* electronic transitions within the pyridine ring. researchgate.netscience-softcon.descience-softcon.de The presence of the amino substituent on the pyridine ring is likely to cause a red shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted pyridine. The carboxylic acid group is not expected to contribute significantly to the absorption in the typical UV-Vis range.

Circular Dichroism (CD) Spectroscopy: The parent molecule, this compound, is achiral and therefore will not exhibit a circular dichroism spectrum. However, if a chiral center is introduced, for example, by resolution of the racemic mixture at the α-carbon of the propanoic acid, the resulting enantiomers would be optically active. Circular dichroism spectroscopy could then be used to characterize these chiral derivatives. aps.orgmedchemexpress.com The CD spectrum would show positive or negative Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum, providing information about the stereochemistry of the molecule.

Computational and Theoretical Chemistry Studies of 2 Pyridin 3 Ylamino Propanoic Acid

Quantum Chemical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a molecule like 2-(Pyridin-3-ylamino)propanoic acid, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its optimized geometry in the ground state. researchgate.net These calculations provide key information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT allows for the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis, another component of DFT studies, can provide a detailed picture of the bonding and charge distribution within the molecule. This analysis helps in understanding the delocalization of electron density and the nature of intramolecular interactions, such as hydrogen bonding. For instance, in a related compound, ethyl 3-[(pyridin-2-yl)amino]propanoate, NBO analysis has been used to study its properties. researchgate.net

To identify the most reactive sites within the molecule, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, offer a different approach to studying molecular properties from first principles, without reliance on empirical parameters. These methods can be employed to predict various spectroscopic parameters for this compound.

For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. While DFT methods are also used for this purpose, comparing the results from both DFT and ab initio methods can provide a more robust prediction of the vibrational spectrum. researchgate.net Theoretical calculations of vibrational spectra for similar molecules have shown good agreement with experimental data after applying appropriate scaling factors. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using ab initio calculations. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to estimate the ¹H and ¹³C NMR chemical shifts. These theoretical predictions can be invaluable in interpreting experimental NMR spectra and confirming the molecular structure.

Molecular Modeling and Conformational Analysis

The biological activity and chemical reactivity of a flexible molecule like this compound are heavily influenced by its three-dimensional conformation. Molecular modeling and conformational analysis are computational techniques used to explore the possible shapes a molecule can adopt and their relative energies. mdpi.com

The presence of several rotatable bonds in this compound—specifically around the C-N and C-C single bonds of the propanoic acid chain—means that it can exist in multiple conformations. nih.govnih.gov A systematic conformational search can be performed using molecular mechanics force fields or more accurate quantum mechanical methods. The goal is to identify the low-energy conformers, as these are the most likely to be present under normal conditions.

Prediction of Reaction Mechanisms and Transition States

Theoretical chemistry can be employed to predict the likely pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants to products.

For example, if this compound were to undergo a cyclization reaction, computational methods could be used to model the reaction pathway. This would involve locating the transition state structure and calculating its energy. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

Studies on other nitrogen-containing heterocyclic compounds have utilized computational methods to propose reaction mechanisms. For instance, the mechanism of oxidative dimerization in 3-aminothieno[2,3-b]pyridine-2-carboxamides has been investigated using DFT calculations to support the proposed pathways. nih.gov Similarly, the formation of a researchgate.netresearchgate.netdithiolo[3,4-b]pyridine ring system has been studied with DFT to elucidate the reaction mechanism. mdpi.com These approaches could be adapted to study the reactivity of this compound.

In Silico Assessment of Chemical Properties

In silico methods refer to the prediction of molecular properties through computational means. For this compound, a variety of physicochemical properties can be estimated using quantitative structure-property relationship (QSPR) models and other computational tools. These predictions are valuable for assessing the molecule's potential behavior in various chemical and biological systems.

Several key properties can be computed, including lipophilicity (LogP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bond count. These parameters are important for predicting a compound's pharmacokinetic properties, such as absorption and distribution.

Public databases like PubChem provide computed values for some of these properties for 2-Amino-3-(pyridin-3-ylamino)propanoic acid and related structures. nih.govnih.gov

Table 1: Computed Physicochemical Properties of 2-Amino-3-(pyridin-3-ylamino)propanoic acid

| Property | Value | Source |

| Molecular Weight | 181.19 g/mol | PubChem |

| XLogP3-AA | -2.2 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 88.2 Ų | PubChem |

| Exact Mass | 181.085126602 Da | PubChem |

This table is interactive. Click on the headers to sort.

These in silico predictions offer a rapid and cost-effective way to screen compounds for desirable properties, guiding further experimental investigation. The predicted low LogP value for 2-Amino-3-(pyridin-3-ylamino)propanoic acid, for example, suggests that it is a relatively polar molecule. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Scaffold for the Construction of Complex Organic Molecules

The inherent structure of 2-(pyridin-3-ylamino)propanoic acid makes it an excellent scaffold for building more elaborate organic molecules. evitachem.com The pyridine (B92270) ring, the amino acid backbone, and the carboxylic acid group offer multiple reactive sites for a variety of chemical transformations. This allows for the systematic construction of complex derivatives with potential applications in medicinal chemistry and other areas of chemical biology. Arylpropionic acid derivatives, in general, are recognized as a significant class of compounds with a wide range of biological activities. researchgate.nethumanjournals.com

The presence of both an amino group and a carboxylic acid allows for standard peptide coupling reactions, enabling its incorporation into peptide chains. Furthermore, the pyridine nitrogen and the secondary amine can participate in various C-N and C-C bond-forming reactions, expanding the diversity of accessible molecular structures. The synthesis of related terpyridine scaffolds, which can act as mimetics of alpha-helices, highlights the utility of pyridine-based building blocks in constructing complex and functionally relevant molecular shapes. nih.gov

The compound serves as a valuable precursor for the synthesis of various heterocyclic scaffolds. evitachem.com Heterocyclic compounds are of immense interest due to their prevalence in natural products and pharmaceuticals. The reactive sites on this compound can be utilized to construct new ring systems. For instance, the amino and carboxyl groups can be used in cyclization reactions to form lactams or other nitrogen-containing heterocycles.

Research on related structures demonstrates the synthesis of complex heterocyclic systems, such as triazoloquinazolinones, starting from substituted aminobenzoic acids and amines. nih.gov Similarly, the pyridine and propanoic acid moieties of this compound can be envisioned as key components in the synthesis of novel fused heterocyclic systems. For example, derivatives of this compound could potentially be used to create novel pyrimidine-containing structures, which are known to have diverse biological activities, including anti-fibrotic properties. mdpi.com The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives further illustrates how propanoic acid scaffolds can be used to generate complex molecules with potential antimicrobial activity. mdpi.com

Role as a Chiral Ligand in Asymmetric Catalysis

Chiral ligands are fundamental to the field of asymmetric catalysis, where they are used to control the stereochemical outcome of chemical reactions. nih.gov Pyridine-derived ligands have a long history in catalysis and continue to attract significant research interest. nih.gov The development of new chiral pyridine units is crucial for advancing many asymmetric reactions. nih.govx-mol.com

This compound possesses a chiral center at the alpha-carbon of the propanoic acid chain. This inherent chirality, combined with the coordinating ability of the pyridine nitrogen, the amino group, and the carboxylate, makes it a promising candidate for a chiral ligand in asymmetric catalysis. The combination of a nitrogen-containing heterocycle and an amino acid structure can create a pincer-like coordination environment around a metal center, which is often desirable for achieving high enantioselectivity.

While C2-symmetric ligands have historically dominated the field, there is growing interest in nonsymmetrical ligands, as the intermediates in many catalytic cycles are themselves nonsymmetrical. nih.gov The structure of this compound fits this nonsymmetrical profile. The development of planar-chiral pyridine derivatives has led to effective enantioselective nucleophilic catalysts, demonstrating the potential of modified pyridine scaffolds in asymmetric synthesis. scispace.com Furthermore, iron catalysis, which often employs chiral nitrogen-based ligands like bis(oxazolines), has shown significant progress in asymmetric transformations, indicating a demand for novel chiral ligands. mdpi.com

Applications in Coordination Chemistry for Metal Complexation

The structure of this compound is well-suited for the complexation of metal ions. The pyridine nitrogen, the amino nitrogen, and the oxygen atoms of the carboxylate group can all act as donor atoms, allowing the molecule to function as a multidentate ligand. The ability of pyridine derivatives to form stable complexes with a wide range of transition metals is well-documented. researchgate.netresearchgate.net

Coordination compounds of amino acids and their derivatives have been synthesized and studied for their unique properties and potential biological activities. scirp.orgsemanticscholar.org For instance, studies on (±)-2-amino-3-(4-hydroxyphenyl)propionic acid have shown that it forms complexes with metals like cobalt, nickel, and copper, with the resulting complexes exhibiting interesting geometries and biological activities. scirp.orgsemanticscholar.org The coordination often involves the amino and carboxylate groups of the amino acid.

In the case of this compound, the additional coordination site provided by the pyridine nitrogen could lead to the formation of highly stable and structurally diverse metal complexes. These complexes could find applications in areas such as catalysis, magnetic materials, and medicinal inorganic chemistry. The study of related 2-(arylazo)pyridine ligands shows that the pyridine moiety, in conjunction with other coordinating groups, can form redox-active complexes with transition metals. researchgate.net

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Potential Donor Atoms Involved | Resulting Chelate Ring Size |

| Bidentate | Amino Nitrogen, Carboxylate Oxygen | 5-membered |

| Bidentate | Pyridine Nitrogen, Amino Nitrogen | 6-membered |

| Tridentate | Pyridine Nitrogen, Amino Nitrogen, Carboxylate Oxygen | 5- and 6-membered fused rings |

Exploratory Applications in Functional Materials

The unique chemical structure of this compound and its derivatives makes them interesting candidates for the development of novel functional materials. evitachem.com The combination of a pyridine ring and an amino acid moiety within the same molecule can impart specific properties that are desirable in materials science. For example, pyridine-containing polymers are explored for various applications, and the incorporation of this compound could introduce chirality and metal-binding capabilities.

Derivatives of arylpropionic acids are a well-established class of compounds with a broad spectrum of pharmacological activities. researchgate.nethumanjournals.com This suggests that functional materials incorporating this compound could have biomedical applications. The pyridine moiety itself is a component of many functional molecules, including those with anti-fibrosis activity and those used in pyridine carboxamides based on sulfobetaines, which have applications as antimicrobial materials and in drug delivery. mdpi.commdpi.com

Furthermore, the ability of this compound to form stable metal complexes opens the door to creating metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, separation, and catalysis. The chirality of the ligand could be transferred to the resulting material, leading to chiral MOFs that could be used for enantioselective separations or catalysis.

Table 2: Potential Applications in Functional Materials

| Application Area | Rationale |

| Chiral Polymers | The chiral nature of the molecule can be used to synthesize polymers with specific stereochemistry, useful for chiral separations or as catalysts. |

| Biomedical Materials | Derivatives of arylpropionic acids and pyridines have known biological activities, suggesting potential for drug delivery or bioactive scaffolds. researchgate.netmdpi.com |

| Metal-Organic Frameworks (MOFs) | The multidentate ligand structure is suitable for building porous crystalline materials for gas storage, separation, or catalysis. scirp.orgsemanticscholar.org |

| Antimicrobial Surfaces | Pyridine and sulfobetaine (B10348) derivatives have shown antimicrobial properties, which could be translated to materials incorporating this compound. mdpi.com |

Emerging Research Directions and Future Outlook

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic organic chemistry. For 2-(Pyridin-3-ylamino)propanoic acid, future research will likely focus on developing synthetic routes that are more environmentally benign than traditional methods. This involves the exploration of alternative solvents, catalysts, and energy sources to minimize waste and environmental impact.

Current synthetic approaches for related pyridine-containing propanoic acid derivatives often rely on conventional heating and organic solvents. For instance, the synthesis of ethyl 3-(pyridin-2-ylamino) propanoate has been achieved by heating 2-aminopyridine (B139424) and ethyl acrylate (B77674) in anhydrous ethanol (B145695) with trifluoromethanesulfonic acid as a catalyst. google.com While effective, such methods present opportunities for green innovation. Future methodologies for this compound could involve:

Water-tolerant catalysis: The development of catalysts that can function efficiently in aqueous media would significantly reduce the reliance on volatile organic solvents. researchgate.net

Biocatalysis: The use of enzymes as catalysts could offer high selectivity and milder reaction conditions, contributing to a more sustainable process.

Mechanochemistry: Solid-state synthesis through ball milling or other mechanochemical techniques can eliminate the need for bulk solvents altogether.

A comparative look at a patented synthesis for a related compound, 3-(pyridin-2-ylamino)propanoic acid, highlights a multi-step process starting from 2-chloropyridine-N-oxide. google.com The development of a more convergent and atom-economical synthesis for the 3-ylamino isomer remains a key objective for future research.

High-Throughput Screening for Novel Chemical Reactivity

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new chemical reactions and the optimization of existing ones. Applying HTS to this compound could unlock novel reactivity profiles and identify new applications for this scaffold. By systematically reacting the compound with a diverse array of reagents and catalysts in a miniaturized format, researchers can quickly map its chemical space.

Potential areas for HTS exploration include:

C-H activation: Screening for catalysts that can selectively functionalize the C-H bonds of the pyridine (B92270) ring or the propanoic acid backbone would provide direct routes to a wide range of derivatives.

Novel coupling reactions: Testing various cross-coupling partners and catalytic systems could lead to the discovery of new methods for forming carbon-carbon and carbon-heteroatom bonds.

Multicomponent reactions: HTS is particularly well-suited for the discovery of novel multicomponent reactions where this compound could serve as a key building block.

While specific HTS studies on this compound are not yet prevalent in the literature, the general principles of HTS are well-established and their application to this compound is a logical next step in exploring its chemical potential.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, characterized by the continuous passage of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scalability. mdpi.comnih.gov The integration of the synthesis and derivatization of this compound into flow chemistry systems represents a significant area for future research.

The benefits of applying flow chemistry to this compound could include:

Improved reaction efficiency and safety: Many reactions, particularly those that are highly exothermic or involve hazardous intermediates, can be performed more safely and with higher yields in a flow reactor. nih.gov

Automated library synthesis: Combining flow chemistry with automated systems would enable the rapid synthesis of a library of analogues of this compound for screening purposes.

The synthesis of related structures, such as diaryliodonium triflates and Grignard reagents, has been successfully demonstrated in flow, showcasing the potential of this technology for a broad range of chemical transformations that could be applied to the synthesis and modification of this compound. nih.gov

Advanced Computational Design of Analogues and Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. nih.gov For this compound, advanced computational methods can be employed to design novel analogues and derivatives with tailored biological activities or material properties.

Key computational approaches that could be applied include:

Molecular docking and dynamics simulations: These methods can be used to predict how analogues of this compound might interact with biological targets, guiding the design of more potent and selective compounds.

Quantum mechanics calculations: These calculations can provide insights into the electronic structure and reactivity of the molecule, aiding in the design of new reactions and the prediction of spectroscopic properties.

Machine learning and artificial intelligence: AI-driven approaches can analyze large datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of virtual compounds. vapourtec.com

For example, computational design has been successfully used to optimize polyimidazole derivatives as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for hypercholesterolemia. nih.gov A similar in silico approach could be applied to design analogues of this compound for various therapeutic targets.

Cross-Disciplinary Research with Other Fields of Chemistry

The full potential of this compound is most likely to be realized through collaborations that bridge different sub-disciplines of chemistry. By combining expertise from organic synthesis, medicinal chemistry, materials science, and analytical chemistry, researchers can explore a wider range of applications for this versatile scaffold.

Examples of potential cross-disciplinary research include:

Medicinal Chemistry: Derivatives of this compound could be synthesized and evaluated for their potential as therapeutic agents. For instance, related propanoic acid derivatives have been investigated as anticancer candidates. mdpi.commdpi.com

Materials Science: The incorporation of this compound into polymers or metal-organic frameworks could lead to the development of new materials with interesting optical, electronic, or catalytic properties.

Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and other non-covalent interactions could be exploited to create self-assembling systems and functional supramolecular architectures. The crystal structure of a related compound, 3-(2-Pyridylaminocarbonyl)propanoic acid, reveals intermolecular hydrogen bonding, suggesting similar potential for the title compound. nih.gov

Analytical Chemistry: The compound or its derivatives could be explored as new ligands for selective metal ion chelation or as components of chemical sensors.

The synthesis of various 3-aryl-3-(furan-2-yl)propanoic acid derivatives and the study of their antimicrobial activity provides a template for how a core scaffold can be diversified and tested for biological applications through interdisciplinary efforts. nih.govmdpi.com

Q & A

Q. What synthetic methodologies are commonly employed for 2-(Pyridin-3-ylamino)propanoic acid?

The synthesis typically begins with an amino acid backbone (e.g., L-alanine) and introduces the pyridin-3-ylamino group via nucleophilic substitution or coupling reactions. For instance, halogenated intermediates react with pyridin-3-amine under basic conditions, often using activating agents like EDC/HOBt. Purification via recrystallization or chiral chromatography ensures enantiomeric purity, critical for biological relevance .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

- NMR spectroscopy (1H/13C) to confirm pyridine ring substitution patterns and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- IR spectroscopy to identify carboxylic acid (1700–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups. Structural data from PubChem (e.g., InChI, SMILES) aid in cross-referencing .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the pyridin-3-ylamino group?

Optimization involves:

- Catalysts : Palladium-based catalysts for cross-coupling reactions.

- Solvents : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature : Controlled heating (60–80°C) to accelerate substitution without decomposition. Design of Experiments (DOE) can identify optimal molar ratios and reaction times, as demonstrated in analogous syntheses of fluoropyridine derivatives .

Q. How should contradictory data in enzyme inhibition assays be resolved?

Discrepancies may arise from:

- Assay conditions : pH, temperature, or cofactor variations.

- Impurities : HPLC validation ensures >95% purity.

- Enantiomeric excess : Chiral columns (e.g., Chiralpak AD-H) verify stereochemical consistency. Replication under standardized conditions and comparison of IC50 values with positive controls (e.g., known kinase inhibitors) are essential .

Q. What computational strategies predict interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess binding modes. For example, π-π stacking between the pyridine ring and aromatic residues (e.g., tyrosine) in enzyme active sites has been observed in related compounds. Free energy calculations (MM-PBSA) quantify binding affinities .

Q. How can stereochemical challenges in synthesis be addressed?

Strategies include:

Q. How does the pyridine ring’s electronic nature influence reactivity?

The electron-deficient pyridine ring directs electrophilic substitution to the meta position. In halogenated derivatives, electron-withdrawing groups (e.g., fluorine) enhance nucleophilic attack by amines, as seen in fluoropyridine-based analogs. Hammett studies quantify substituent effects on reaction rates .

Q. What crystallographic methods confirm the compound’s solid-state structure?

Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and hydrogen-bonding networks. Crystals grown via slow evaporation (ethanol/water mixtures) are analyzed using Mo-Kα radiation. For example, related oxadiazole-pyridine hybrids were resolved in the P21/c space group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.